molecular formula C7H9ClN2O B13559175 (S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

(S)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol

Katalognummer: B13559175
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: FXONARVUEUREBE-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol typically begins with commercially available 6-chloropyridine.

    Reaction Steps:

Industrial Production Methods: Industrial production of (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (2S)-2-amino-2-(6-chloropyridin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Various amino alcohol derivatives.

    Substitution Products: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Protein Binding: It can bind to specific proteins, affecting their function and activity.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    (2S)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (2S)-2-amino-2-(6-fluoropyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.

    (2S)-2-amino-2-(6-methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

    Chlorine Substitution: The presence of a chlorine atom at the 6-position of the pyridine ring imparts unique electronic and steric properties to the compound, affecting its reactivity and interactions.

    Biological Activity: The specific substitution pattern contributes to its unique biological activity, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C7H9ClN2O

Molekulargewicht

172.61 g/mol

IUPAC-Name

(2S)-2-amino-2-(6-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m1/s1

InChI-Schlüssel

FXONARVUEUREBE-RXMQYKEDSA-N

Isomerische SMILES

C1=CC(=NC(=C1)Cl)[C@@H](CO)N

Kanonische SMILES

C1=CC(=NC(=C1)Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.